molecular formula C26H21Cl2N3O3S B11078122 N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B11078122
M. Wt: 526.4 g/mol
InChI Key: UHBAYALAKPJTDD-KGENOOAVSA-N
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Description

N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a dichlorophenyl group, a methoxybenzylidene group, and an imidazolyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfanyl group: This step might involve the reaction of a thiol with an appropriate electrophile.

    Attachment of the dichlorophenyl and methoxybenzylidene groups: These groups can be introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imidazole ring or the methoxybenzylidene group.

    Substitution: The dichlorophenyl and methoxybenzylidene groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group might yield sulfoxides or sulfones, while reduction of the imidazole ring could lead to dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, compounds like N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide are often studied for their unique reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. Their interactions with biological macromolecules can provide insights into their mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, these compounds might be explored for their potential as drug candidates. Their ability to interact with specific molecular targets can make them valuable in the development of new treatments for various diseases.

Industry

In industrial applications, compounds like this can be used as precursors or intermediates in the synthesis of materials, agrochemicals, or other industrially relevant products.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, activation of signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which can impart unique reactivity and biological activity

Properties

Molecular Formula

C26H21Cl2N3O3S

Molecular Weight

526.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(4E)-4-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-5-oxoimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H21Cl2N3O3S/c1-16-6-3-4-9-22(16)31-25(33)21(14-17-10-12-18(34-2)13-11-17)30-26(31)35-15-23(32)29-20-8-5-7-19(27)24(20)28/h3-14H,15H2,1-2H3,(H,29,32)/b21-14+

InChI Key

UHBAYALAKPJTDD-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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